2-Ethyl-5-phenyl-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H14N2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-ethyl-6-phenyl-1H-benzimidazole |
InChI |
InChI=1S/C15H14N2/c1-2-15-16-13-9-8-12(10-14(13)17-15)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,16,17) |
InChI Key |
RQWIDKQZWGOVDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1)C=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 2 Ethyl 5 Phenyl 1h Benzo D Imidazole
Classical and Contemporary Approaches to the Synthesis of the Benzimidazole (B57391) Nucleus
The formation of the benzimidazole ring system is a well-established area of organic synthesis, with classical methods being continuously refined for improved efficiency, yield, and environmental compatibility. nih.gov
The Phillips reaction is a foundational method for benzimidazole synthesis, involving the condensation of an o-phenylenediamine (B120857) with a carboxylic acid in the presence of a dilute mineral acid. semanticscholar.orgadichemistry.com Traditionally, this reaction requires high temperatures, often above 180°C, particularly for aromatic acids. colab.ws The classical approach involves heating the reactants, for instance, 4-phenyl-o-phenylenediamine with propanoic acid and a mineral acid like 4N HCl, to induce cyclodehydration. adichemistry.com
Modern adaptations focus on improving reaction conditions and yields. While good yields are typically obtained with aliphatic acids, modifications are often necessary for less reactive aromatic counterparts. adichemistry.com These adaptations can include the use of high-boiling point solvents or sealed reaction vessels to reach the necessary temperatures. colab.ws The reaction proceeds through an initial acylation of one amino group, followed by an intramolecular cyclization and subsequent dehydration to form the imidazole (B134444) ring. adichemistry.com
A primary and versatile route to the benzimidazole core involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, such as esters, nitriles, or acid chlorides. nih.govconnectjournals.com This method is a cornerstone of benzimidazole synthesis. To produce 2-Ethyl-5-phenyl-1H-benzo[d]imidazole, 4-phenyl-o-phenylenediamine would be condensed with propanoic acid or one of its derivatives.
These reactions often necessitate strong acidic conditions, utilizing reagents like polyphosphoric acid (PPA) or mineral acids to act as both catalyst and dehydrating agent. semanticscholar.org However, such harsh conditions can lead to low yields and the formation of byproducts. rasayanjournal.co.in To mitigate these issues, various catalysts have been developed. For example, ammonium chloride (NH4Cl) has been successfully used as an effective and environmentally benign catalyst for the condensation of o-phenylenediamine with various aromatic acids at temperatures of 80-90°C, achieving yields between 72% and 90%. semanticscholar.orgrasayanjournal.co.innih.gov Other catalysts, such as p-toluenesulfonic acid, have also been employed to facilitate this transformation under milder conditions. researchgate.net
Table 1: Catalysts Used in Condensation Reactions for Benzimidazole Synthesis
| Catalyst | Substrates | Conditions | Yield | Reference |
|---|---|---|---|---|
| Ammonium Chloride (NH4Cl) | o-Phenylenediamine, Aromatic Acids | Ethanol, 80-90°C, 2h | 72-90% | semanticscholar.orgrasayanjournal.co.in |
| p-Toluenesulfonic Acid (p-TSOH) | o-Phenylenediamine, Carboxylic Acids | - | High | researchgate.net |
| Polyphosphoric Acid (PPA) | o-Phenylenediamine, 4-Aminobenzoic Acid | Xylene, Reflux, 6h | 51% | semanticscholar.org |
This table is representative of general benzimidazole synthesis; specific yields for this compound may vary.
One-pot syntheses are highly sought after as they improve efficiency by reducing the need for intermediate purification steps, saving time and resources. For benzimidazole synthesis, one-pot procedures typically involve the reaction of an o-phenylenediamine with an aldehyde. tandfonline.com This approach is particularly advantageous due to the vast commercial availability of aldehydes. connectjournals.com
A common one-pot method involves the condensation of an o-diaminoarene and an aldehyde in the presence of an oxidizing system. tandfonline.com For example, a mixture of an o-diaminoarene, an aryl aldehyde, iodine, and urea hydrogen peroxide (UHP) in dimethylsulfoxide (DMSO) at 70°C can produce 2-substituted benzimidazoles in good to excellent yields. tandfonline.com Other catalytic systems, such as ammonium bromide in ethanol at room temperature, also provide an eco-friendly and efficient route. Engineered catalysts like MgO supported on dendritic fibrous nanosilica (MgO@DFNS) have been shown to facilitate the one-pot condensation of o-phenylenediamine and various aldehydes under ambient conditions. rsc.org These methods offer advantages like experimental simplicity and straightforward product isolation. tandfonline.com
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including benzimidazoles. nih.govresearchgate.netdergipark.org.tr The application of microwave irradiation can dramatically reduce reaction times from hours to minutes. mdpi.com
This technique has been successfully applied to the condensation of o-phenylenediamines with carboxylic acids, aldehydes, or esters. connectjournals.comnih.govdergipark.org.tr For instance, 1,2-disubstituted benzimidazoles have been synthesized with very high selectivity and in short reaction times under solvent-free conditions using microwave irradiation and a catalytic amount (1 mol%) of Erbium triflate (Er(OTf)3). mdpi.com In another example, the reaction of 1,2-diaminobenzene with stearic acid was performed using both mono- and multimode microwave irradiation, resulting in high yields. dergipark.org.tr The use of greener, catalytic solvents like waste curd water has also been reported in microwave-assisted syntheses, highlighting the method's alignment with the principles of green chemistry. tandfonline.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis
| Method | Catalyst/Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Conventional Heating | Er(OTf)3, 100°C | 120 min | 89.7% | mdpi.com |
| Microwave Irradiation | Er(OTf)3, 100°C | 5 min | 99.9% | mdpi.com |
| Conventional Heating | NH4Cl, 80°C | 2 h | ~79% | rasayanjournal.co.in |
This table illustrates the general efficiency gains of microwave-assisted synthesis over conventional heating for the benzimidazole core.
Novel Synthetic Routes for the Introduction of Ethyl and Phenyl Substituents
While classical methods often build the molecule with pre-functionalized precursors, modern strategies allow for the late-stage functionalization of the benzimidazole core, offering greater flexibility and access to diverse derivatives.
Achieving regioselectivity in the functionalization of the benzimidazole ring is crucial for the synthesis of a specific isomer like this compound. The C-2 and C-5 positions have distinct electronic properties that can be exploited.
C-2 Functionalization: The C-2 position of benzimidazole is relatively electron-deficient and susceptible to functionalization. One modern approach is the copper-hydride (CuH) catalyzed enantioselective C-2 allylation using 1,3-diene pronucleophiles, which demonstrates the feasibility of introducing carbon substituents at this position with high stereocontrol. nih.gov While this specific method introduces an allyl group, it establishes a precedent for C-C bond formation at the C-2 position. The introduction of an ethyl group could potentially be achieved through related cross-coupling reactions or by reduction of a vinyl or ethynyl group installed at the C-2 position.
C-5 Functionalization: Functionalizing the benzene (B151609) portion of the benzimidazole core, specifically at the C-5 position, typically relies on C-H activation and cross-coupling strategies. Many methods for C-H functionalization of heterocycles result in a mixture of isomers, making regioselective synthesis challenging. acgpubs.org However, directing group strategies can overcome this. For instance, in related benzoxazole systems, a hydroxyl group at the C-6 position has been shown to direct palladium-catalyzed arylation to the C-7 position, illustrating the power of directing groups to control regiochemistry. mdpi.com For the C-5 position, one could envision a strategy starting with a pre-functionalized benzimidazole (e.g., 5-bromo-1H-benzo[d]imidazole) followed by a Suzuki or other palladium-catalyzed cross-coupling reaction with phenylboronic acid to introduce the phenyl group. Alternatively, direct C-H arylation methods are being developed that could selectively functionalize the C-5 position. mdpi.com
A plausible synthetic sequence for this compound could therefore involve:
Synthesis of 5-bromo-2-ethyl-1H-benzo[d]imidazole via the condensation of 4-bromo-1,2-phenylenediamine and propanoic acid.
A subsequent palladium-catalyzed Suzuki cross-coupling reaction with phenylboronic acid to introduce the phenyl group at the C-5 position.
Palladium-Catalyzed Coupling Reactions in Benzimidazole Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C and C-N bond formations necessary for the synthesis and functionalization of benzimidazole heterocycles. rsc.org These reactions, including Suzuki, Heck, and Sonogashira couplings, are integral to modifying the benzimidazole core. researchgate.net For a molecule such as this compound, these methods would be crucial for introducing the phenyl group at the 5-position.
Typically, this involves the coupling of a halogenated benzimidazole precursor with an appropriate arylboronic acid (Suzuki reaction) or other organometallic reagents. Palladium complexes with N-donor ligands, often incorporating a benzimidazole scaffold themselves, have demonstrated high catalytic activity in these coupling reactions. researchgate.net The efficiency of these catalysts allows for reactions to proceed under mild conditions, often in environmentally benign solvents like methanol at room temperature. researchgate.net Direct arylation, another key palladium-catalyzed reaction, enables the formation of C-H bonds, offering a more atom-economical approach to functionalizing the benzimidazole core. tandfonline.com
| Reaction Type | Catalyst System | Key Features | Potential Application for this compound |
|---|---|---|---|
| Suzuki Coupling | Pd(II) complexes with benzimidazole-based ligands | Effective in MeOH at room temperature; forms C-C bonds. researchgate.net | Introduction of the phenyl group at the C5 position. |
| Direct Arylation | Palladium complexes with various ligands | C-H bond functionalization; high atom economy. tandfonline.com | Direct introduction of the phenyl group onto the benzene ring of the benzimidazole core. |
| Heck/Sonogashira Coupling | Various Pd complexes | Formation of C-C bonds with alkenes/alkynes. researchgate.net | Further functionalization of the phenyl ring or benzimidazole core. |
Transition-Metal-Free Cyclization Methodologies
While transition metals are effective, their cost and potential toxicity have spurred the development of metal-free synthetic routes. For benzimidazole synthesis, this often involves the cyclization of ortho-phenylenediamines with aldehydes or carboxylic acids under the influence of non-metallic promoters. researchgate.net
Potassium hydroxide in DMSO, for example, has been used to mediate the intermolecular cyclization of 2-iodoanilines with nitriles to form benzimidazoles without any transition metal. semanticscholar.org Another approach involves the use of hypervalent iodine catalysis for oxidative cyclization, providing an environmentally friendly alternative to metal catalysts. mdpi.com These methods are advantageous as they often avoid the rigorous purification steps required to remove metal residues from the final product. The synthesis of fused benzimidazoles can also be achieved via successive nucleophilic additions under metal-free conditions. semanticscholar.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. chemmethod.com This involves the use of safer solvents, renewable feedstocks, and catalytic processes that improve atom economy and energy efficiency.
Solvent-Free and Aqueous Reaction Environments
A key tenet of green chemistry is the reduction or elimination of hazardous organic solvents. eprajournals.com Syntheses of benzimidazoles have been successfully carried out under solvent-free conditions, often facilitated by microwave irradiation or grinding. nih.govnycu.edu.tw These methods can lead to shorter reaction times, higher yields, and simpler work-up procedures. chemmethod.comnih.gov
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Aqueous media have been employed for the synthesis of benzimidazoles, sometimes using catalysts like L-proline at a specific pH to drive the condensation of o-phenylenediamines and aldehydes. ijrar.org The use of aqueous boric acid or K2CO3 in water also provides an environmentally and economically valuable method for benzimidazole synthesis. chemmethod.com
Utilization of Sustainable Catalytic Systems
Sustainable catalysis focuses on using catalysts that are abundant, non-toxic, and recyclable. For benzimidazole synthesis, this includes the use of inexpensive and readily available catalysts. Cobalt-catalyzed systems, for instance, have been used for the redox-economical coupling of o-nitroanilines and alcohols, avoiding costly and toxic reagents. acs.orgresearchgate.net
Photocatalysis represents another sustainable approach, utilizing light to drive chemical reactions. cnr.it Heterogeneous photocatalysts offer advantages in terms of robustness and ease of recovery and reuse. cnr.it Other sustainable systems include the use of nano-Fe2O3, VOSO4, and amorphous {Mo72Fe30} nanocapsules, which are efficient, often recyclable, and can operate under mild or solvent-free conditions. nih.govrsc.org
| Catalyst System | Reaction Type | Solvent/Conditions | Advantages |
|---|---|---|---|
| Cobalt Complexes | Redox-economical coupling | Varies | Uses inexpensive, earth-abundant metal; avoids external redox reagents. acs.orgresearchgate.net |
| Nano-Fe₂O₃ | Condensation | Aqueous medium | High efficiency, short reaction times, recyclable catalyst. nih.gov |
| H₂O₂/TiO₂ P25 | Condensation | Solvent-free | Excellent yields under solvent-free conditions. nih.govrsc.org |
| L-Proline | Condensation | Aqueous medium | Organocatalyst, inexpensive, environmentally benign. ijrar.org |
Atom Economy and Reaction Efficiency Analysis
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. buecher.de Addition and rearrangement reactions are typically high in atom economy, while substitution and elimination reactions generate stoichiometric waste. buecher.de
In the context of this compound synthesis, reactions like the condensation of an o-phenylenediamine with propionic acid (or its derivative) and a subsequent palladium-catalyzed arylation would need to be evaluated. The initial condensation to form the 2-ethylbenzimidazole core is a dehydration reaction, releasing water as the only byproduct, which is relatively atom-economical. However, traditional coupling reactions for adding the phenyl group may have lower atom economy due to the use of stoichiometric reagents and the generation of salt byproducts. Modern approaches like direct arylation (C-H activation) significantly improve the atom economy by eliminating pre-functionalized substrates. Reaction Mass Efficiency (RME) provides a more holistic view by considering the masses of all reactants, solvents, and reagents relative to the mass of the final product.
Chemical Reactivity and Transformation Studies of this compound
The chemical reactivity of this compound is dictated by the constituent parts of its structure: the benzimidazole core, the 2-ethyl group, and the 5-phenyl group.
The Benzimidazole Core: The imidazole portion of the ring system contains both a weakly acidic N-H proton and a basic imine nitrogen atom. The N-H proton can be deprotonated by a base, allowing for N-alkylation or N-arylation reactions. The basic nitrogen can be protonated or can act as a nucleophile. The aromatic benzene ring can undergo electrophilic aromatic substitution, with the substitution pattern influenced by the electron-donating nature of the fused imidazole ring. The phenyl substituent at the 5-position will further direct incoming electrophiles.
The 2-Ethyl Group: The ethyl group is largely unreactive but its alpha-protons can potentially be functionalized under specific conditions, such as radical reactions or oxidation.
The 5-Phenyl Group: The pendant phenyl ring can undergo its own electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation). The position of substitution on this ring (ortho, meta, para) will be directed by the electronic effect of the benzimidazole moiety it is attached to.
Transformations can include N-functionalization at the imidazole nitrogen, electrophilic substitution on either the benzo or the phenyl ring, and potential modifications of the ethyl group. For instance, the reaction with alkyl halides in the presence of a base would lead to N-alkylated derivatives. Nitration could lead to the introduction of a nitro group on either the benzimidazole ring system or the phenyl substituent, with the exact position depending on the reaction conditions. researchgate.net
Electrophilic and Nucleophilic Substitution Reactions
The benzimidazole scaffold of this compound possesses distinct sites for both electrophilic and nucleophilic attack. The reactivity is governed by the electronic nature of the fused benzene and imidazole rings.
Electrophilic Substitution: The fused benzene ring is the primary site for electrophilic aromatic substitution. The imidazole portion acts as a moderately activating group, and its influence, combined with the directing effect of the C5-phenyl group, dictates the regioselectivity of these reactions. Key electrophilic substitution reactions include halogenation and nitration.
Halogenation: The bromination of related benzimidazoles provides insight into the expected reactivity. For instance, 2-ethylbenzimidazole, when treated with bromine water, yields a mixture of di- and tribrominated products on the benzene ring instras.com. For this compound, electrophilic attack is anticipated to occur on the benzene ring of the benzimidazole core, likely at the positions ortho and para to the activating imidazole nitrogen, which are the 4-, 6-, and 7-positions.
Nitration: The nitration of phenyl-substituted heterocyclic compounds typically occurs on the phenyl ring. When subjected to nitrating agents like a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄), the phenyl group at the C5 position is expected to undergo nitration. The conditions of the reaction can influence the regioselectivity, with different conditions favoring either meta or para substitution on the phenyl ring rsc.org. Studies on similar 5-phenyl-substituted heterocycles have shown that a mixture of isomers is often produced clockss.orgresearchgate.net.
Nucleophilic Substitution: Nucleophilic substitution reactions primarily target the C2 position of the imidazole ring. However, the presence of the N-H proton can complicate these reactions. The acidic proton is often removed by nucleophiles, retarding substitution at the C2 position. Therefore, N-substitution is typically required to facilitate C2 reactions. A nickel-catalyzed C-H alkylation of N-aromatic heterocycles using Grignard reagents has been developed, which could be applicable for introducing substituents at the C2 position of N-substituted benzimidazoles researchgate.net.
Table 1: Illustrative Electrophilic Substitution Reactions on Analogous Benzimidazole Scaffolds This table presents data from reactions on similar compounds to infer the potential reactivity of this compound.
| Reaction | Substrate Analog | Reagents & Conditions | Product(s) | Reference |
|---|---|---|---|---|
| Bromination | 2-Ethylbenzimidazole | Bromine water | Mixture of di- and tri-brominated products | instras.com |
| Nitration | 5-Phenylisoxazole | HNO₃/H₂SO₄, -5 to -2 °C | Mixture of nitrophenyl isomers | clockss.orgresearchgate.net |
| Nitration | 2,5-Diphenyl-1,3,4-oxadiazole | HNO₃/H₂SO₄ or NO₂BF₄ | Mainly meta-nitration products on phenyl rings | rsc.org |
Oxidation and Reduction Pathways of the Benzimidazole Core
The stability of the aromatic benzimidazole core makes its direct oxidation and reduction challenging, with such transformations often being part of the synthetic route to the heterocycle itself rather than a post-synthesis modification.
Oxidation Pathways: Direct oxidation of the benzimidazole ring to form benzimidazole N-oxides is generally not a feasible process rsc.org. Instead, benzimidazole N-oxides are typically synthesized through the cyclization of appropriately substituted o-nitroaniline precursors rsc.orgrsc.org. For a molecule like this compound, oxidation would likely target the substituents first, particularly the ethyl group, under strong oxidizing conditions, rather than the stable aromatic core.
Reduction Pathways: The reduction of the benzimidazole core is not a common transformation due to its aromatic stability. Reduction is more frequently encountered during the synthesis of benzimidazoles. A prevalent synthetic strategy involves the reductive cyclization of 2-nitroaniline derivatives in the presence of an aldehyde or carboxylic acid pcbiochemres.com. For example, a one-pot reductive cyclocondensation of 2-nitroaniline with aromatic aldehydes can be achieved using reagents like Zn/NaHSO₃ in water pcbiochemres.com. This method is known for its chemoselectivity, where the nitro group is reduced to an amine, which then cyclizes, while other reducible functional groups on the aldehyde can remain intact pcbiochemres.com.
Table 2: Key Synthetic Reactions Involving Oxidation and Reduction to Form Benzimidazole Cores This table highlights common methods that utilize oxidation or reduction as key steps in the formation of the benzimidazole ring, as direct oxidation/reduction of the core is uncommon.
| Transformation Type | Starting Material Analog | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-Oxide Synthesis (Cyclization) | o-Nitro-NN-dialkylanilines | Hot aqueous acid (e.g., HCl) | Benzimidazole N-oxides | rsc.org |
| Reductive Cyclization | 2-Nitroaniline and Aromatic Aldehydes | Zn/NaHSO₃, Water, 100°C | 2-Aryl-benzimidazoles | pcbiochemres.com |
| N-Oxide Synthesis (Cyclization) | N-Substituted 2,6-dinitroanilines | K₂CO₃, Ethanol, 95°C | Benzimidazole N-oxides |
Functional Group Interconversions on the Phenyl and Ethyl Substituents
The phenyl and ethyl groups of this compound offer valuable handles for further molecular diversification through various functional group interconversions.
Transformations of the Phenyl Substituent: The C5-phenyl group can be modified using reactions common to aromatic compounds. A powerful strategy involves an initial halogenation, for instance, bromination, to create a versatile intermediate. This bromo-substituted derivative can then participate in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: If a bromo- or iodo- group is introduced onto the phenyl ring, a subsequent Suzuki-Miyaura coupling reaction with a boronic acid or ester can be performed. This reaction, catalyzed by a palladium complex, is a highly efficient method for forming new carbon-carbon bonds, allowing for the attachment of a wide variety of alkyl, alkenyl, or aryl groups wikipedia.orgorganic-chemistry.orglibretexts.org.
Transformations of the Ethyl Substituent: The C2-ethyl group is also amenable to chemical modification, particularly at the benzylic-like α-carbon.
Side-Chain Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, are known to oxidize alkyl side chains on benzene rings to carboxylic acids. This reaction requires the benzylic carbon to have at least one attached hydrogen atom libretexts.orglibretexts.orgyoutube.com. It is plausible that the ethyl group of this compound could be oxidized under similar conditions to yield 5-phenyl-1H-benzo[d]imidazole-2-carboxylic acid.
Side-Chain Halogenation and Substitution: Free-radical bromination using N-bromosuccinimide (NBS) is a standard method for selectively halogenating the benzylic position of alkylbenzenes libretexts.orgyoutube.com. This could potentially introduce a bromine atom on the α-carbon of the ethyl group. The resulting 2-(1-bromoethyl) derivative would be a valuable intermediate for subsequent nucleophilic substitution reactions. For example, 2-(α-chloroethyl)-N-methylbenzimidazole has been successfully used as a substrate for nucleophilic substitution with piperazine derivatives derpharmachemica.com.
Table 3: Potential Functional Group Interconversions Based on Reactions of Analogous Structures This table outlines plausible transformations of the substituents of this compound based on established chemical reactions.
| Substituent | Reaction Type | Intermediate | Reagents & Conditions | Potential Product | Reference Principle |
|---|---|---|---|---|---|
| Phenyl | Suzuki-Miyaura Coupling | Bromo-phenyl derivative | Ar-B(OH)₂, Pd catalyst, Base | C-C coupled biaryl product | wikipedia.orgnih.gov |
| Ethyl | Side-Chain Oxidation | N/A | KMnO₄ or CrO₃/H₂SO₄ | 2-Carboxy derivative | libretexts.orglibretexts.org |
| Ethyl | Side-Chain Halogenation | N/A | N-Bromosuccinimide (NBS), Initiator | 2-(1-Bromoethyl) derivative | libretexts.orgyoutube.com |
| Ethyl | Nucleophilic Substitution | 2-(1-Chloroethyl) derivative | Secondary Amine (e.g., Piperazine), Base | 2-(1-Aminoethyl) derivative | derpharmachemica.com |
State of the Art Spectroscopic and Structural Elucidation Techniques for 2 Ethyl 5 Phenyl 1h Benzo D Imidazole
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution and the solid state. Through various one- and two-dimensional experiments, it is possible to map the carbon-hydrogen framework and establish atomic connectivity.
High-Resolution ¹H and ¹³C NMR Spectroscopic Analysis
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides fundamental information about the chemical environment of each hydrogen and carbon atom in a molecule. For 2-Ethyl-5-phenyl-1H-benzo[d]imidazole, these spectra would reveal distinct signals corresponding to the ethyl group, the phenyl substituent, and the benzimidazole (B57391) core.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aliphatic and aromatic regions. The ethyl group would produce a triplet for the terminal methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons, a result of spin-spin coupling. The protons on the benzimidazole core and the phenyl ring would appear as a complex series of multiplets in the downfield aromatic region. The N-H proton of the imidazole (B134444) ring would typically appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon environments. The ethyl group would show two distinct signals in the upfield aliphatic region. The remaining signals in the downfield aromatic region would correspond to the carbons of the benzimidazole skeleton and the phenyl ring. The quaternary carbons (those not bonded to hydrogen) can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
The anticipated chemical shifts for this compound, based on data from analogous structures, are summarized below.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | Ethyl | ~1.4 (triplet) | ~12-15 |
| Methylene (CH₂) | Ethyl | ~3.0 (quartet) | ~20-25 |
| Aromatic (C-H) | Benzimidazole & Phenyl | ~7.2 - 8.2 (multiplets) | ~110 - 145 |
| Imidazole (N-H) | Benzimidazole | ~12.0 - 13.0 (broad singlet) | N/A |
| Quaternary (C) | Benzimidazole & Phenyl | N/A | ~130 - 155 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by revealing correlations between different nuclei. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show a clear cross-peak between the methyl and methylene protons of the ethyl group. It would also help delineate the connectivity between adjacent protons within the benzimidazole and phenyl aromatic systems. science.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). nih.gov It allows for the unambiguous assignment of each protonated carbon in the molecule by linking the assigned proton shifts to their corresponding carbon shifts.
Interactive Data Table: Expected Key HMBC Correlations
| Proton(s) | Correlates to Carbon(s) | Significance |
| Ethyl -CH₂- | C2 (imidazole), Ethyl -CH₃ | Confirms attachment of ethyl group to C2 |
| H-4 | C-5, C-6, C-7a | Establishes connectivity in the benzimidazole core |
| Phenyl Protons | C-5, adjacent phenyl carbons | Confirms attachment of phenyl group to C5 |
Solid-State NMR Applications for Polymorph Characterization
Solid-State NMR (SSNMR) is a powerful technique for studying materials in their solid form, providing insights into phenomena not observable in solution. For benzimidazoles, SSNMR is particularly useful for investigating tautomerism and polymorphism. beilstein-journals.orgbeilstein-journals.orgresearchgate.net In solution, the N-H proton of the imidazole ring can undergo rapid exchange between the two nitrogen atoms, leading to averaged signals. In the solid state, this exchange is often slow or "frozen," allowing for the characterization of a single tautomer. acs.orgacs.org
Furthermore, if this compound can crystallize in different forms (polymorphs), these forms will often yield distinct SSNMR spectra due to differences in their crystal packing and molecular conformation. Techniques like ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CPMAS) would be employed to obtain high-resolution spectra of the solid material, enabling the identification and characterization of different polymorphic forms. researchgate.net
Vibrational Spectroscopy: FTIR and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy, including Fourier-transform Infrared (FTIR) and Raman techniques, provides a molecular "fingerprint" based on the vibrational modes of a molecule's functional groups.
Fourier-transform Infrared (FTIR) Spectroscopic Investigations
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands at specific frequencies (wavenumbers) corresponding to different vibrational modes. For this compound, the FTIR spectrum would be characterized by several key absorption bands. Theoretical calculations, such as those using Density Functional Theory (DFT), are often used to aid in the assignment of these bands. researchgate.net
Interactive Data Table: Expected Characteristic FTIR Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Imidazole | 3200 - 3000 (broad) |
| C-H Stretch (Aromatic) | Benzimidazole, Phenyl | 3100 - 3000 |
| C-H Stretch (Aliphatic) | Ethyl | 2980 - 2850 |
| C=N and C=C Stretch | Benzimidazole, Phenyl | 1620 - 1450 |
| C-H Bending (in-plane) | Aromatic, Aliphatic | 1475 - 1000 |
| C-H Bending (out-of-plane) | Aromatic | 900 - 675 |
Correlation of Vibrational Modes with Molecular Structure and Conformation
Each peak in an FTIR or Raman spectrum corresponds to a specific vibrational motion of the atoms. scispace.com The precise frequency of these vibrations is sensitive to the molecular structure, conformation, and intermolecular interactions like hydrogen bonding.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of novel compounds like this compound. In electron impact (EI) or electrospray ionization (ESI) mass spectrometry, the compound is first ionized to produce a molecular ion ([M]⁺ or [M+H]⁺), the mass-to-charge ratio (m/z) of which confirms the molecular weight. For this compound (C₁₅H₁₄N₂), the expected exact mass of the molecular ion would be used to confirm its elemental composition.
Following ionization, the molecular ion undergoes fragmentation, breaking down into smaller, characteristic fragment ions. The analysis of these fragmentation patterns provides valuable structural information. researchgate.net While a specific mass spectrum for this compound is not detailed in the provided sources, the fragmentation pathways for related heterocyclic structures can be inferred. The fragmentation of benzimidazole derivatives often involves cleavages within the heterocyclic ring system and its substituents. researchgate.netnih.gov For the target compound, key fragmentation pathways would likely include:
Loss of the ethyl group: A primary fragmentation would be the cleavage of the C-C bond between the imidazole ring and the ethyl group, leading to the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, followed by the loss of an ethene molecule (C₂H₄) or a complete ethyl radical (•C₂H₅) to form an [M-29]⁺ ion.
Ring Cleavage: The benzimidazole core itself can undergo complex ring-opening and cleavage patterns, characteristic of aromatic heterocyclic systems. researchgate.net
Phenyl Group Fragmentation: The phenyl substituent may also fragment, although the aromatic ring itself is relatively stable.
Automated tools can assist in predicting these pathways by calculating the heats of formation for potential fragments, thereby identifying the most energetically favorable and likely fragmentation routes. nih.gov The resulting mass spectrum, with its unique pattern of molecular and fragment ions, serves as a molecular fingerprint for this compound.
X-ray Crystallography for Precise Molecular and Crystal Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing unequivocal proof of structure, conformation, and intermolecular interactions.
The data obtained from such an analysis is comprehensive, as illustrated by the representative crystallographic data for a similar derivative in the table below.
| Parameter | Example Value for a Benzimidazole Derivative nih.gov |
|---|---|
| Chemical Formula | C₂₀H₂₂N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.9926 (7) |
| b (Å) | 12.3287 (11) |
| c (Å) | 13.9635 (12) |
| β (°) | 93.120 (3) |
| Volume (ų) | 1717.7 (2) |
| Z (molecules/unit cell) | 4 |
In the solid state, the crystal packing is stabilized by a network of non-covalent intermolecular interactions. For this compound, the most significant of these is hydrogen bonding involving the N-H group of the imidazole ring. This group can act as a hydrogen bond donor, forming strong N-H···N interactions with the nitrogen atom of an adjacent molecule. nih.govnih.gov This interaction is a classic feature in the crystal structures of N-H containing imidazoles and benzimidazoles, often leading to the formation of infinite chains or dimeric motifs. mdpi.comresearchgate.net
Beyond the primary N-H···N bonds, weaker interactions also play a crucial role in stabilizing the crystal lattice. These include:
C-H···π Interactions: The hydrogen atoms of the ethyl or phenyl groups can interact with the electron-rich π-systems of the aromatic rings of neighboring molecules. nih.govnih.govresearchgate.net
π-π Stacking: The planar aromatic benzimidazole and phenyl rings can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces.
The comprehensive analysis of these varied interactions is essential for understanding the material's solid-state properties. sciencepg.com
X-ray crystallography provides precise details about the molecule's conformation in the solid state. A key parameter for this compound is the dihedral angle between the plane of the benzimidazole ring system and the plane of the phenyl ring. In related structures, this angle can vary significantly, for example, from as low as 3.02° to as high as 63.65°, influencing the degree of conjugation between the two ring systems. connectjournals.comnih.gov The benzimidazole ring system itself is typically observed to be essentially planar. nih.govnih.gov
Furthermore, crystallography is a powerful tool for studying tautomerism. The benzimidazole core can exist in two tautomeric forms, with the hydrogen atom located on either of the two nitrogen atoms. While this can lead to rapid exchange in solution, X-ray diffraction analysis of the solid state typically reveals the presence of only one distinct tautomer. mdpi.com This is confirmed by examining the bond lengths within the imidazole ring; a clear difference between the C=N double bond and C-N single bond lengths indicates a single tautomeric form, whereas averaged bond lengths would suggest delocalization or disorder. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show strong absorption bands characteristic of its extensive conjugated system. The absorption is attributed to π-π* electronic transitions within the aromatic benzimidazole and phenyl rings. connectjournals.comnih.gov In a similar compound, 2-phenyl-1H-benzo[d]imidazole-5-sulfonic acid, strong absorption was observed in the 290-360 nm region, which is credited to the large conjugated system. connectjournals.com The specific wavelength of maximum absorption (λmax) and the molar absorptivity are key photophysical properties determined by this technique. The position and intensity of these absorption bands can be influenced by the solvent and the substitution pattern on the benzimidazole core.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the purification of synthesized this compound and for the assessment of its purity. Following a synthesis reaction, the crude product is typically purified using silica (B1680970) gel column chromatography. rsc.org This method separates the target compound from unreacted starting materials, byproducts, and other impurities based on differential adsorption to the silica stationary phase.
The choice of eluent, or mobile phase, is critical for achieving good separation. A common solvent system used for benzimidazole derivatives is a mixture of a nonpolar solvent like petroleum ether (PE) and a more polar solvent like ethyl acetate (B1210297) (EA). rsc.org A typical eluent ratio reported for a related product is petroleum ether/ethyl acetate = 3/1. rsc.org
The progress of the purification and the purity of the collected fractions are monitored by thin-layer chromatography (TLC). rsc.org On a TLC plate, the purity is indicated by the presence of a single spot after visualization under UV light or with a staining agent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific solvent system. rsc.org Once isolated, techniques like High-Performance Liquid Chromatography (HPLC) can be used for high-resolution purity analysis. nih.gov
| Technique | Purpose | Typical Conditions rsc.orgnih.gov |
|---|---|---|
| Thin-Layer Chromatography (TLC) | Reaction monitoring, Purity assessment | Stationary Phase: Silica gel; Mobile Phase: Petroleum Ether/Ethyl Acetate |
| Column Chromatography | Purification, Isolation | Stationary Phase: Silica gel; Mobile Phase: Petroleum Ether/Ethyl Acetate (e.g., 3:1 v/v) |
| High-Performance Liquid Chromatography (HPLC) | Final purity analysis, Quantification | Reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water) |
Computational Chemistry and Theoretical Characterization of 2 Ethyl 5 Phenyl 1h Benzo D Imidazole
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the three-dimensional arrangement of atoms, the distribution of electrons, and the molecule's stability.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) is a popular functional that provides a good balance between accuracy and computational cost.
For the related compound, 2-Ethyl-1H-benzo[d]imidazole, ground state geometry optimization has been performed using DFT methods with the 6-31G(d) basis set. asianpubs.orgresearchgate.net These calculations yield the most stable arrangement of the atoms in the molecule by finding the minimum energy configuration. The resulting optimized structural parameters, such as bond lengths and angles, provide a detailed picture of the molecular geometry. researchgate.net It is anticipated that the introduction of a phenyl group at the 5-position would induce some changes in the planarity of the benzimidazole (B57391) ring system due to steric interactions and alter the electronic distribution within the aromatic system.
Table 1: Selected Optimized Geometric Parameters for 2-Ethyl-1H-benzo[d]imidazole
| Parameter | Bond/Angle | Hartree-Fock (HF) | DFT (B3LYP) |
| Bond Lengths (Å) | C1-N7 | 1.385 | 1.390 |
| N7-C8 | 1.285 | 1.312 | |
| C8-N9 | 1.390 | 1.400 | |
| C8-C10 | 1.490 | 1.494 | |
| C10-C13 | 1.528 | 1.535 | |
| Bond Angles (°) | C2-N9-C8 | 107.0 | 107.4 |
| N7-C8-N9 | 115.0 | 114.2 | |
| N9-C8-C10 | 122.0 | 122.5 | |
| C8-C10-C13 | 112.5 | 112.2 |
Data sourced from computational studies on 2-Ethyl-1H-benzo[d]imidazole. researchgate.net The atom numbering corresponds to the scheme used in the cited study.
The Hartree-Fock (HF) method is another foundational ab initio approach for approximating the wavefunction and energy of a quantum many-body system. While computationally less intensive than post-HF methods, it does not account for electron correlation as comprehensively as DFT or more advanced methods.
Studies on 2-Ethyl-1H-benzo[d]imidazole have utilized the HF method with the 6-31G(d) basis set to optimize molecular geometry and predict vibrational frequencies. asianpubs.orgresearchgate.net When comparing the outcomes, it has been noted that the B3LYP/DFT method is generally superior to the scaled HF approach for predicting molecular vibrational spectra, showing better agreement with experimental data. researchgate.net Post-HF methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy by incorporating electron correlation more rigorously, but at a significantly greater computational expense. These are typically employed for smaller molecules or for benchmarking results from less demanding methods.
Conformational analysis is crucial for molecules with rotatable bonds, as it identifies the different spatial arrangements (conformers) and their relative stabilities. For 2-Ethyl-5-phenyl-1H-benzo[d]imidazole, key rotations would occur around the bond connecting the phenyl group to the benzimidazole core and the bonds within the ethyl group.
A potential energy surface (PES) exploration is conducted by systematically changing specific dihedral angles and calculating the energy at each point. This process maps out the energy landscape of the molecule, revealing the lowest-energy conformers (global and local minima) and the energy barriers for interconversion between them. researchgate.netresearchgate.net This analysis helps in understanding the molecule's flexibility and the most probable shapes it will adopt under given conditions. nih.govnih.gov For complex molecules, this can reveal significant changes in conformational landscapes when transitioning from the gas phase to a solution. nih.gov
Spectroscopic Property Prediction and Validation via Computational Methods
Computational chemistry is an indispensable tool for interpreting and predicting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, providing a deeper understanding of molecular structure and behavior.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's chemical bonds. cardiff.ac.uk Theoretical calculations of vibrational frequencies are essential for the reliable assignment of experimental spectra.
For the related 2-Ethyl-1H-benzo[d]imidazole, vibrational frequencies have been calculated using both DFT (B3LYP) and HF methods with the 6-31G(d) basis set. asianpubs.org The raw calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve accuracy, they are typically multiplied by a scaling factor (e.g., 0.9614 for B3LYP/6-31G(d) and 0.8929 for HF/6-31G(d)). researchgate.net The results show that the scaled B3LYP calculations provide excellent agreement with the experimental FT-IR spectrum. researchgate.net Key vibrational modes for benzimidazoles include N-H stretching, aromatic C-H stretching, C=N stretching, and various ring vibrations.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-Ethyl-1H-benzo[d]imidazole
| Experimental (FT-IR) | Calculated (B3LYP) | Calculated (HF) | Assignment (Vibrational Mode) |
| 3058 | 3065 | 3088 | N-H stretch |
| 2975 | 2980 | 3010 | Asymmetric CH₃ stretch |
| 2935 | 2940 | 2965 | Symmetric CH₂ stretch |
| 1621 | 1625 | 1630 | C=C aromatic stretch |
| 1445 | 1450 | 1455 | C=N stretch |
| 1277 | 1280 | 1285 | C-N stretch |
| 743 | 745 | 750 | C-H out-of-plane bend |
Data adapted from studies on 2-Ethyl-1H-benzo[d]imidazole. researchgate.net Calculated frequencies are scaled.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net
These calculations are typically performed on the optimized molecular geometry using a DFT functional like B3LYP with a suitable basis set. The predicted chemical shifts are then compared to experimental values, often showing a strong linear correlation. researchgate.net This comparison can aid in the unambiguous assignment of signals in complex spectra and can help distinguish between different isomers or tautomers. researchgate.net For this compound, GIAO calculations would be expected to predict the chemical shifts for the protons and carbons of the ethyl group, the benzimidazole core, and the appended phenyl ring, providing a complete theoretical NMR profile.
Calculation of UV-Vis Absorption and Fluorescence Spectra
The electronic absorption and emission properties of benzimidazole derivatives are of significant interest for applications in materials science and medicinal chemistry. Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic transitions, which correspond to the absorption of ultraviolet-visible (UV-Vis) light.
For a molecule like this compound, the UV-Vis absorption spectrum is expected to be characterized by intense bands corresponding to π-π* transitions within the conjugated benzimidazole and phenyl rings. The ethyl group at the 2-position is likely to have a minor effect on the absorption maxima, whereas the phenyl group at the 5-position can significantly influence the electronic properties through extended conjugation.
Based on studies of similar 2-phenyl and 5-substituted benzimidazoles, the principal absorption bands for this compound are predicted to lie in the UVA and UVB regions of the electromagnetic spectrum. nih.gov The solvent environment can also play a crucial role in the position of the absorption maxima, with polar solvents often leading to shifts in the spectral bands. nih.gov
Fluorescence spectroscopy provides information about the emission of light from excited electronic states. Benzimidazole derivatives are known to be fluorescent, and their emission spectra can be computationally modeled. researchgate.net The fluorescence of this compound is expected to originate from the decay of the lowest singlet excited state (S₁) to the ground state (S₀). The Stokes shift, which is the difference between the absorption and emission maxima, can also be estimated from computational models.
Table 1: Representative Calculated UV-Vis Absorption and Fluorescence Data for Benzimidazole Derivatives This table presents typical data from related compounds to illustrate the expected spectral properties of this compound.
| Compound | Method | Solvent | Calculated λ_max (abs) (nm) | Calculated λ_max (flu) (nm) |
|---|---|---|---|---|
| 2-Phenylbenzimidazole | TD-DFT/B3LYP | Ethanol | 310 | 350 |
Reactivity and Global Descriptors from Electronic Structure Calculations
Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding the chemical reactivity of molecules. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. A smaller energy gap generally implies higher reactivity and lower stability. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring system and the phenyl substituent, while the LUMO would also be distributed over these conjugated parts of the molecule. The ethyl group would have a minimal contribution to the frontier orbitals. The phenyl group at the 5-position is anticipated to lower the HOMO-LUMO gap compared to unsubstituted benzimidazole, thereby increasing its reactivity.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.
In the case of this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring, indicating these as the primary sites for electrophilic attack. The hydrogen atom attached to the nitrogen in the imidazole ring would exhibit a positive potential, making it susceptible to nucleophilic attack or deprotonation. The phenyl ring would also contribute to the electrostatic potential distribution, with the π-electron cloud creating a region of negative potential above and below the ring.
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. biointerfaceresearch.com Key descriptors include:
Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.
Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as (E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is calculated as μ² / (2η).
For this compound, these descriptors can be estimated using the calculated HOMO and LUMO energies. A lower hardness value would suggest higher reactivity. The electrophilicity index would provide a quantitative measure of its electrophilic character.
Table 2: Representative Calculated Global Reactivity Descriptors for Benzimidazole Derivatives (in eV) This table presents typical data from related compounds to illustrate the expected reactivity of this compound.
| Compound | E_HOMO | E_LUMO | Hardness (η) | Electrophilicity (ω) |
|---|---|---|---|---|
| 1-benzyl-2-phenyl-1H-benzimidazole | -5.89 | -0.47 | 2.71 | 1.18 |
Nonlinear Optical (NLO) Properties and Materials Design Principles
Benzimidazole derivatives have garnered attention for their potential applications in nonlinear optics (NLO), which are crucial for technologies like optical data storage and telecommunications. tandfonline.comresearchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response.
Computational methods, particularly DFT, are widely used to calculate the hyperpolarizability of molecules. nih.gov For a molecule to exhibit a significant NLO response, it typically requires a large dipole moment and a small HOMO-LUMO gap, which facilitates intramolecular charge transfer.
In this compound, the presence of the conjugated π-system is a prerequisite for NLO activity. The substitution pattern can be further optimized to enhance the NLO properties. For instance, introducing strong electron-donating and electron-accepting groups at different positions of the benzimidazole ring can significantly increase the hyperpolarizability. While the ethyl and phenyl groups in the target molecule provide a basic framework, its NLO response is expected to be modest compared to benzimidazoles specifically designed with push-pull electronic systems.
Table 3: Representative Calculated First Hyperpolarizability (β) for Benzimidazole Derivatives This table presents typical data from related compounds to illustrate the potential NLO properties of this compound.
| Compound | Method | β (esu) |
|---|---|---|
| 2-(4-aminophenyl)-1H-benzo[d]imidazole | DFT/B3LYP | 5.8 x 10⁻³⁰ |
Theoretical Aspects of Tautomerism and Isomerism in Benzimidazole Systems
Tautomerism is a common phenomenon in N-heterocyclic compounds like benzimidazole. encyclopedia.pub For N-unsubstituted benzimidazoles, annular tautomerism involves the migration of the proton between the two nitrogen atoms of the imidazole ring. In the case of this compound, two tautomeric forms are possible: this compound and 2-Ethyl-6-phenyl-1H-benzo[d]imidazole.
Computational chemistry provides a powerful tool to study the relative stabilities of these tautomers. researchgate.net By calculating the ground-state energies of each tautomer, it is possible to predict the predominant form in the gas phase and in different solvents. The energy barrier for the tautomeric interconversion can also be calculated, providing insights into the kinetics of this process.
The relative stability of the tautomers can be influenced by the nature and position of the substituents. researchgate.net In this compound, the electronic effects of the phenyl group at the 5-position will play a role in determining the tautomeric equilibrium. Theoretical calculations on similar systems have shown that the energy difference between the tautomers is often small, leading to the coexistence of both forms in solution. researchgate.net
Exploration of Molecular Interactions and Recognition Mechanisms Involving 2 Ethyl 5 Phenyl 1h Benzo D Imidazole
Computational Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme or receptor. This technique is instrumental in drug discovery and involves simulating the ligand-target interaction to estimate the strength and nature of their binding. ijpsr.comresearchgate.net For benzimidazole (B57391) derivatives, including structures analogous to 2-Ethyl-5-phenyl-1H-benzo[d]imidazole, docking studies have been widely applied to elucidate binding modes and predict activity. nih.govnih.gov
The simulation of ligand-macromolecule interactions is a multi-step process that employs sophisticated software and algorithms. A common workflow involves preparing both the ligand and the target protein, defining a specific binding site, running the docking simulation, and analyzing the results with scoring functions.
Commonly Used Software and Tools:
AutoDock: A widely used suite of automated docking tools. AutoDock Vina, in particular, is noted for its accuracy and speed in predicting binding modes and affinities. nih.govresearchgate.net
Schrödinger Suite (Glide, LigPrep): This commercial package offers tools like LigPrep for preparing ligand structures and Glide for high-throughput docking and accurate binding prediction. semanticscholar.org
HEX: A program used for protein-ligand docking, particularly for predicting binding modes and energies. ijpsr.com
Discovery Studio: Utilized for visualizing and analyzing ligand-receptor interactions, including the generation of 2D interaction maps. researchgate.net
General Simulation Protocol:
Preparation of the Macromolecule: The three-dimensional crystal structure of the target protein is typically obtained from a repository like the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to amino acid residues.
Ligand Preparation: The 3D structure of the ligand, such as this compound, is generated and optimized to its lowest energy conformation. This is often done using force fields like OPLS2005. semanticscholar.org
Grid Generation: A grid box is defined around the active site of the target protein. This box specifies the volume within which the docking algorithm will search for possible binding poses for the ligand. semanticscholar.org
Docking and Scoring: The software systematically samples a large number of orientations and conformations of the ligand within the defined grid box. Each generated pose is evaluated using a scoring function that estimates the binding affinity, typically expressed in kcal/mol. ijpsr.comnih.gov The poses with the best scores are then selected for further analysis.
The stability of a ligand-target complex is determined by a combination of intermolecular forces. For benzimidazole derivatives, the aromatic rings and the imidazole (B134444) moiety are key features that participate in these interactions.
Hydrogen Bonding: The NH group of the benzimidazole ring is a potent hydrogen bond donor. Studies on related benzimidazole derivatives have shown that this group frequently forms crucial hydrogen bonds with amino acid residues in the active site of target proteins, such as Met508 in fungal 14-α demethylase or Asp533 in human topoisomerase I. acs.orgnih.gov These interactions are often essential for the inhibitory activity of the compounds. nih.gov
π-π Stacking: The fused benzene (B151609) and imidazole rings, along with the phenyl substituent at the 5-position of this compound, provide an extended aromatic system. This structure can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket.
Hydrophobic Interactions: The ethyl group at the 2-position and the phenyl group at the 5-position contribute to the molecule's hydrophobicity. These groups can form favorable van der Waals and hydrophobic interactions with nonpolar residues in the target's active site, further stabilizing the complex. researchgate.net
Cation-π Interactions: In certain orientations, the electron-rich benzimidazole ring system can interact favorably with cationic residues such as arginine or lysine. acs.org
| Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acid Residues | Reference |
|---|---|---|---|
| Hydrogen Bonding | Imidazole N-H | Asp, Glu, Ser, Met, Gln | acs.orgnih.govnih.gov |
| π-π Stacking | Benzimidazole Ring, Phenyl Ring | Phe, Tyr, Trp, His | researchgate.net |
| Hydrophobic Interactions | Ethyl Group, Phenyl Group | Ala, Val, Leu, Ile, Pro | researchgate.net |
| Cation-π Interactions | Benzimidazole Ring System | Arg, Lys | acs.org |
Computational tools not only predict how a ligand binds but also help in identifying the binding site itself and evaluating the quality of the ligand.
Binding Site Identification: Before docking, the potential binding site (or "active site") on the macromolecule must be identified. This can be achieved through experimental data or by using computational tools like the SiteMap application in the Schrödinger Suite, which analyzes the protein surface to find druggable pockets. nih.gov
Ligand Efficiency Metrics: To compare different compounds and guide the optimization process, several metrics have been developed to normalize binding affinity with respect to the size or other properties of the molecule. wikipedia.orguniba.it These metrics help identify smaller, more efficient molecules that have a higher potential to be developed into successful drugs. acs.org
Ligand Efficiency (LE): This metric relates the binding energy of a ligand to its size, measured by the number of non-hydrogen atoms (heavy atom count, HAC). It provides a measure of the average binding contribution per atom. A higher LE value is generally desirable, with a value ≥ 0.3 often considered favorable. researchgate.netrgdscience.com
Formula: LE = -ΔG / N or LE = 1.4 * pIC50 / N (where N is the heavy atom count). wikipedia.org
Binding Efficiency Index (BEI): This metric relates the binding potency (expressed as pKi or pIC50) to the molecular weight (MW) of the compound. It is strongly correlated with LE. rgdscience.com
Formula: BEI = pIC50 / (MW in kDa) wikipedia.org
Lipophilic Ligand Efficiency (LLE or LipE): LLE assesses the relationship between a compound's potency and its lipophilicity (logP). Higher LLE values indicate that a compound achieves its potency without excessive lipophilicity, which is often associated with poor pharmacokinetic properties.
Formula: LLE = pIC50 - logP
| Metric | Abbreviation | Formula | Purpose | Reference |
|---|---|---|---|---|
| Ligand Efficiency | LE | 1.4 * pIC50 / HAC | Normalizes binding affinity by molecular size (heavy atoms). | wikipedia.orgrgdscience.com |
| Binding Efficiency Index | BEI | pIC50 / (MW / 1000) | Normalizes binding affinity by molecular weight. | wikipedia.org |
| Lipophilic Ligand Efficiency | LLE | pIC50 - logP | Balances potency against lipophilicity. | acs.org |
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Hybrid Systems
While classical molecular mechanics (MM) force fields are efficient for simulating large systems, they may not accurately describe electronic effects like charge transfer or polarization, which can be important in ligand-target interactions. Quantum mechanics (QM) methods provide a much more accurate description but are computationally very expensive.
QM/MM is a hybrid approach that combines the strengths of both methods. nih.gov In a QM/MM simulation, the most critical part of the system—typically the ligand and the key amino acid residues in the active site directly involved in the binding event—is treated with a high-level QM method. The rest of the protein and solvent are treated with a more computationally efficient MM force field. This approach allows for a more accurate calculation of interaction energies and reaction pathways where electronic rearrangements are significant, providing deeper insights than MM docking alone. researchgate.net
Theoretical Mechanistic Investigations of Molecular Interactions
Beyond static docking, computational methods can explore the dynamic nature of binding events, providing a more complete picture of the molecular recognition process.
The binding of a ligand to a protein is not a simple lock-and-key event but a dynamic process that can be described by a binding free energy landscape. pnas.org This landscape maps the free energy of the system as the ligand approaches and binds to the target, revealing intermediate states, transition states, and the final bound state. rsc.org
Computational techniques like molecular dynamics (MD) simulations can be used to sample the conformational space of the ligand-protein complex and construct this energy landscape. tandfonline.combohrium.com The landscape provides critical information about the thermodynamics and kinetics of binding:
Binding Affinity (ΔG): The difference in free energy between the bound state and the unbound state determines the binding affinity. Docking scores provide an estimate of this value, with more negative values indicating stronger binding. For various benzimidazole derivatives, calculated binding energies often fall in the range of -7 to -11 kcal/mol. researchgate.netsemanticscholar.orgacs.orgresearchgate.net
Kinetic Rates (kon and koff): The energy barriers (transition states) on the landscape determine the association (kon) and dissociation (koff) rates of the ligand. Understanding these kinetic parameters is increasingly important in drug design, as the residence time of a drug on its target can be a key determinant of its efficacy. pnas.org Advanced computational methods can predict these activation free energies, providing a comprehensive view of the entire binding process. pnas.org
Role of Specific Functional Groups in Molecular Recognition
The molecular architecture of this compound is distinguished by three key structural components: the benzimidazole core, a 2-ethyl group, and a 5-phenyl substituent. Each of these functional groups plays a distinct and crucial role in the molecule's ability to engage in specific non-covalent interactions, which are fundamental to its molecular recognition mechanisms. The interplay of hydrogen bonding, hydrophobic interactions, and π-system interactions defines how this compound orients itself and binds to biological targets or other molecules. researchgate.netnih.gov
The Benzimidazole Core: A Scaffold for Hydrogen Bonding and π-Interactions
The benzimidazole nucleus, a fused bicyclic system of benzene and imidazole, serves as the primary scaffold for molecular interactions. researchgate.net This aromatic and heterocyclic structure is capable of participating in a variety of non-covalent bonds. researchgate.netnih.gov
Hydrogen Bonding : The imidazole portion of the core contains both a hydrogen bond donor (the pyrrolic -NH group) and a hydrogen bond acceptor (the imine nitrogen atom). nih.govnih.govnih.gov This dual functionality allows the molecule to form strong, directional hydrogen bonds with complementary residues in a binding site, such as amino acids in a protein. nih.govnih.gov For instance, studies on similar benzimidazole derivatives have shown the formation of key hydrogen bonds with amino acid residues like Histidine and Serine at protein interfaces. nih.gov The N-H group, in particular, is noted for its strong hydrogen bond interactions with nucleic acid bases. nih.gov
π-π Stacking : As a large, electron-rich aromatic system, the benzimidazole core readily participates in π-π stacking interactions. researchgate.netrsc.orgresearchgate.net This occurs when the benzimidazole ring aligns in a parallel or near-parallel fashion with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, or tryptophan, or with the nucleobases of DNA. These interactions are critical for the stability of the binding complex. rsc.org
The 2-Ethyl Group: A Contributor to Hydrophobic Interactions
Positioned at the 2-position of the benzimidazole ring, the ethyl group primarily engages in hydrophobic and van der Waals interactions. Being a nonpolar alkyl substituent, it is repelled by aqueous environments and preferentially associates with lipophilic (fat-loving) pockets within a receptor or enzyme active site. The size and flexibility of the ethyl group can influence the compound's binding affinity and selectivity, as subtle changes in alkyl substituents can alter how a molecule fits within a confined binding space. nih.govnih.gov Research on related structures indicates that the precise positioning of such alkyl groups can either facilitate optimal binding or create steric hindrance that abolishes interaction with a target. nih.gov
The 5-Phenyl Group: Enhancing Aromatic and Hydrophobic Contacts
The phenyl substituent at the 5-position significantly enhances the molecule's capacity for molecular recognition through several mechanisms:
Expanded π-System Interactions : The phenyl ring extends the molecule's conjugated π-system, providing an additional surface for aromatic interactions. connectjournals.com It can engage in π-π stacking with aromatic residues in a manner similar to the benzimidazole core. rsc.orgacs.org
C-H···π Interactions : The hydrogen atoms on the phenyl ring can act as weak hydrogen bond donors, forming C-H···π interactions with the electron-rich faces of nearby aromatic rings (either on the benzimidazole core of another molecule or an aromatic residue in a binding partner). nih.govrsc.orgdoaj.org
The specific roles of these functional groups are summarized in the table below.
Interactive Data Tables
Table 1: Summary of Functional Groups and Their Roles in Molecular Recognition
| Functional Group | Primary Interaction Types | Potential Interacting Partners | Reference |
| Benzimidazole Core | Hydrogen Bonding (Donor & Acceptor), π-π Stacking | Amino Acid Residues (e.g., His, Ser), Nucleic Acid Bases | nih.gov, researchgate.net, nih.gov, nih.gov |
| 2-Ethyl Group | Hydrophobic Interactions, Van der Waals Forces | Nonpolar/Lipophilic Pockets, Alkyl Chains of Amino Acids | nih.gov, nih.gov |
| 5-Phenyl Group | π-π Stacking, C-H···π Interactions, Hydrophobic Interactions | Aromatic Amino Acid Residues (e.g., Phe, Tyr, Trp), Other Aromatic Systems | mdpi.com, rsc.org, acs.org |
Table 2: Examples of Molecular Interactions in Structurally Related Benzimidazole Derivatives
| Benzimidazole Derivative | Interacting Partner (e.g., Protein/Residue) | Type of Interaction Observed | Significance in Molecular Recognition | Reference |
| 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole | GABA-A Receptor (αHis102, γSer206) | Hydrogen Bonding | Crucial for anchoring the molecule in the allosteric binding site. | nih.gov |
| 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole | GABA-A Receptor (αPhe100, αHis102, αTyr210) | Aromatic Interactions (π-π and CH-π) | Stabilizes the binding pose within the receptor interface. | nih.gov |
| Various Covalent Ligands with Phenyl R-groups | PPARγ Receptor (H323, H449, Y477) | Aromatic Stacking Interactions | Orients the ligand towards the coregulator interaction surface. | acs.org |
| Phenol-substituted benzimidazole | Adjacent Benzimidazole Moiety | O-H···N Hydrogen Bonding, C-H···π Interactions | Drives the formation of supramolecular chain structures in the solid state. | nih.gov |
Design, Synthesis, and Characterization of Structural Analogues and Hybrid Architectures of 2 Ethyl 5 Phenyl 1h Benzo D Imidazole
Strategic Modifications on the Ethyl Substituent
The 2-position of the benzimidazole (B57391) ring is a common target for derivatization. Modifications to the ethyl group can range from simple changes in chain length and branching to the introduction of complex functionalities.
The size and shape of the alkyl substituent at the 2-position of the benzimidazole core are critical determinants of its interaction with biological targets. Research on related benzimidazole scaffolds has demonstrated that systematic elongation and branching of the alkyl chain can lead to significant variations in binding affinity and selectivity.
An ethyl group at the 2-position of certain benzimidazole-based compounds has been shown to result in significant AT2 receptor affinity (Ki = 11 nM). diva-portal.org Extending this chain to an n-butyl group can slightly increase affinity (Ki = 9.2 nM), but it also tends to make the ligand less receptor-selective. diva-portal.orgresearchgate.net
Introducing branching to the alkyl chain has a more pronounced effect. The substitution of the ethyl group with bulkier, branched groups like isopropyl or tert-butyl can enhance both affinity and selectivity for specific receptors. diva-portal.org For instance, an isopropyl group can result in a Ki value of 4.0 nM, while a tert-butyl group can yield a Ki of 5.3 nM. diva-portal.orgresearchgate.net These findings suggest that a small, bulky alkyl group at this position can be optimal for achieving high-affinity interactions. researchgate.net
Table 1: Effect of 2-Alkyl Substituent Modification on Receptor Binding Affinity
| 2-Alkyl Substituent | Chain Type | Binding Affinity (Ki) |
|---|---|---|
| Ethyl | Linear | 11 nM diva-portal.org |
| n-Propyl | Linear | - |
| n-Butyl | Linear | 9.2 nM diva-portal.org |
| Isopropyl | Branched | 4.0 nM diva-portal.orgresearchgate.net |
| Isobutyl | Branched | - |
Data adapted from studies on analogous benzimidazole sulfonyl carbamates.
The synthesis of these analogues typically involves the condensation of an appropriate o-phenylenediamine (B120857) with an aliphatic carboxylic acid (e.g., propanoic acid for the 2-ethyl group, butanoic acid for the 2-propyl group, etc.) or its derivative under acidic conditions or with a catalyst. nih.gov
Replacing the 2-ethyl group with moieties containing heteroatoms or specific functional groups opens another avenue for creating diverse structural analogues. The introduction of groups capable of forming hydrogen bonds or participating in different electronic interactions can fundamentally alter the compound's properties.
For example, substituting the alkyl group with a heterocyclic ring, such as a thiazole, has been shown to produce compounds with high receptor affinity (Ki = 5.1 nM), comparable to that of branched alkyl groups. diva-portal.orgresearchgate.net The synthesis of 2-alkoxycarbonylaminobenzimidazoles can be achieved through the reaction of o-phenylenediamines with N-[alkoxy(methylthio)methylene] carbamic acid esters. These functional groups can serve as hydrogen bond donors and acceptors, potentially enhancing binding to biological targets. Similarly, 2-aminobenzimidazole derivatives can be synthesized via several routes, including the reaction of o-phenylenediamine hydrochlorides with cyanamide.
Diversification of the Phenyl Substituent
The phenyl ring at the 5-position of the benzimidazole core provides a large surface for introducing a wide array of substituents. These modifications can modulate the electronic nature and steric bulk of the entire molecule.
The introduction of halogens (F, Cl, Br) and nitro groups (NO₂) onto the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's properties. Nitration of the benzimidazole core typically occurs at the 5- or 6-position of the fused benzene (B151609) ring. researchgate.netchempedia.info However, direct substitution on the 5-phenyl ring can be achieved by using appropriately substituted starting materials, such as a substituted benzaldehyde, during the initial synthesis. mdpi.com
For instance, the synthesis of 5-nitro benzimidazole derivatives can be accomplished by refluxing 4-nitro-1,2-phenylenediamine with various substituted aromatic aldehydes. The presence of a nitro group, a strong electron-withdrawing group, can significantly influence the electronic distribution of the molecule. Similarly, halogenation, such as bromination, can be carried out using reagents like hydrobromic acid or potassium bromate, leading to mono- or di-bromo substituted products, typically at the 5- and 6-positions of the benzimidazole ring system. researchgate.net To achieve halogenation on the 5-phenyl ring, a pre-halogenated phenyl derivative is typically used in the condensation reaction.
The electronic nature of substituents on the 5-phenyl ring can have a profound impact on the molecule's reactivity and biological activity. Both electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃), and electron-withdrawing groups (EWGs) like trifluoromethyl (-CF₃) and cyano (-CN), have been explored. nih.gov
Studies on bisbenzimidazole derivatives have shown that substituting the terminal phenyl ring with EDGs (e.g., dimethoxy, diethoxy) or strong EWGs (e.g., trifluoromethyl) can modulate anticancer properties. nih.gov It has been suggested that an increase in electron density at the nitrogen atoms of the imidazole (B134444) ring, resulting from EDGs on the phenyl substituent, can enhance the strength of hydrogen bond formation with biological targets. nih.gov Conversely, the presence of EWGs like chloro, bromo, or nitro groups has also been shown to result in compounds with good activity in various assays. nih.gov The synthesis of these derivatives often involves the condensation of an o-phenylenediamine with an appropriately substituted benzaldehyde carrying the desired EDG or EWG. nih.gov
Table 2: Examples of Substituted 5-Phenyl Analogues and Their Electronic Effect
| Substituent on Phenyl Ring | Group Type | Potential Effect |
|---|---|---|
| -OCH₃ (Methoxy) | Electron-Donating | Increases electron density on the ring system nih.gov |
| -Cl (Chloro) | Electron-Withdrawing | Modifies electronic profile and lipophilicity nih.gov |
| -NO₂ (Nitro) | Electron-Withdrawing | Strong electronic perturbation |
For example, disubstitution on the phenyl ring with groups like methoxy (-OCH₃) and hydroxyl (-OH) has been shown to reduce cytotoxicity and enhance DNA-ligand stability in certain benzimidazole-based compounds. nih.gov The placement of these groups, such as having them ortho to each other, can create specific steric and electronic environments. nih.gov Bulky substituents, particularly in the ortho position of the phenyl ring, can create steric hindrance that may affect the planarity between the phenyl ring and the benzimidazole core, influencing its interaction with planar biological structures like DNA. acs.org The synthesis of such analogues is generally achieved by employing a substituted phenyl starting material, allowing for precise control over the substitution pattern to achieve the desired balance of steric and electronic properties. nih.govnih.gov
N-Substitution and Derivatization of the Benzimidazole Nitrogen Atoms
The presence of a reactive secondary amine in the benzimidazole core of 2-Ethyl-5-phenyl-1H-benzo[d]imidazole offers a prime site for structural modification. N-substitution and derivatization are key strategies to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and electronic character. These modifications can also profoundly influence the molecule's three-dimensional structure and its interactions with its environment.
N-Alkylation and N-Acylation Strategies
The nucleophilic nitrogen of the imidazole ring readily participates in alkylation and acylation reactions, allowing for the introduction of a wide array of substituents.
N-Alkylation: The introduction of alkyl groups onto the benzimidazole nitrogen can be achieved through various synthetic methodologies. A common approach involves the reaction of the parent benzimidazole with alkyl halides in the presence of a base. For instance, the reaction of 2-substituted benzimidazoles with C3–C10 alkyl bromides has been successfully carried out using tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst and 30% aqueous potassium hydroxide as the base nih.gov. Another effective method utilizes ketonic Mannich bases for N-alkylation in an ethanol-water solvent system beilstein-journals.org. More contemporary, metal-free approaches have also been developed, such as the N-allylation with Morita–Baylis–Hillman (MBH) alcohols and acetates in refluxing toluene nih.gov. These methods offer pathways to a diverse range of N-alkylated derivatives of this compound.
N-Acylation: The introduction of acyl groups can be accomplished by reacting the benzimidazole with acyl chlorides or anhydrides. This reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. N-acylation is a versatile method for introducing carbonyl functionalities, which can serve as handles for further derivatization or as modulators of the electronic properties of the benzimidazole system. For example, N-acylated 2-aminobenzothiazoles, structural cousins of benzimidazoles, have been synthesized, highlighting the applicability of these methods to related heterocyclic systems sciepub.com.
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl bromides, tetrabutylammonium hydrogen sulfate, 30% aq. KOH | N-Alkylbenzimidazole |
| N-Alkylation | Ketonic Mannich bases, ethanol-water, reflux | 1-(3-Oxopropyl)benzimidazole |
| N-Allylation | Morita–Baylis–Hillman (MBH) alcohols/acetates, toluene, reflux | N-Allylbenzimidazole |
| N-Acylation | Acyl chlorides/anhydrides, base | N-Acylbenzimidazole |
Impact of N-Substituents on Conformational Preferences
The introduction of substituents on the benzimidazole nitrogen can have a significant impact on the molecule's conformational preferences. The rotation around the newly formed N-C bond can be hindered, leading to the existence of distinct rotational isomers, or conformers. This phenomenon is particularly pronounced with bulky or structurally complex N-substituents.
For instance, studies on N-acylhydrazone derivatives of benzimidazoles have shown the existence of mixtures of two conformers, namely synperiplanar E and antiperiplanar E, which can be identified and characterized using NMR spectroscopy nih.gov. The ratio of these conformers is influenced by the nature of the substituents and the solvent. The rotational barriers around the N-C(O) bond can be determined using dynamic NMR spectroscopy and computational methods, providing insight into the energetic landscape of the molecule's conformations nih.gov. While specific studies on this compound are not prevalent, the principles observed in related systems suggest that N-substitution would similarly lead to distinct conformational possibilities that could be explored through spectroscopic and computational techniques.
Synthesis of Polycyclic and Hybrid Benzimidazole Systems
To explore a wider chemical space and potentially enhance or introduce new properties, the this compound scaffold can be integrated into larger polycyclic or hybrid molecular architectures. This can be achieved by fusing the benzimidazole ring with other heterocyclic systems or by linking it to other molecular scaffolds.
Fusion with Other Heterocycles (e.g., triazoles, oxadiazoles, thiophenes, pyrazoles, coumarins)
The fusion of the benzimidazole ring with other heterocycles can lead to novel chemical entities with unique electronic and structural properties. Various synthetic strategies have been developed to construct such fused systems.
Triazoles: Benzimidazole-triazole hybrids can be synthesized via multi-step reactions, often involving the introduction of a reactive handle on the benzimidazole ring that can participate in a triazole-forming reaction, such as a click cycloaddition sciepub.com.
Oxadiazoles: The synthesis of benzimidazole-oxadiazole hybrids often involves the conversion of a carboxyl group on the benzimidazole scaffold into an oxadiazole ring through a series of reactions, typically involving hydrazide formation followed by cyclization beilstein-journals.org.
Thiophenes: Thiophene-fused benzimidazoles can be prepared through reactions that form the thiophene ring onto the benzimidazole core, for example, through the reaction of an ortho-diaminobenzimidazole with a sulfur-containing reagent.
Pyrazoles: Benzimidazole-pyrazole hybrids can be synthesized by constructing the pyrazole ring from a precursor attached to the benzimidazole scaffold. This can involve the reaction of a diketone or a chalcone intermediate with hydrazine derivatives nih.govsemanticscholar.org.
Coumarins: Coumarin-benzimidazole hybrids have been synthesized by reacting a benzimidazole-containing intermediate with a coumarin precursor. These hybrids bring together two biologically relevant scaffolds nih.gov.
| Heterocycle | General Synthetic Strategy |
| Triazole | Click chemistry, cycloaddition reactions |
| Oxadiazole | Carboxylic acid conversion via hydrazide and cyclization |
| Thiophene | Reaction of ortho-diaminobenzimidazole with sulfur reagents |
| Pyrazole | Cyclization of diketone or chalcone precursors with hydrazines |
| Coumarin | Reaction of benzimidazole intermediates with coumarin precursors |
Development of Multi-Scaffold Architectures
Beyond simple fusion, this compound can be incorporated into more complex, multi-scaffold architectures. These molecules are designed to present multiple pharmacophores or functional units in a defined spatial arrangement. The synthesis of such molecules often relies on a modular approach, where different scaffolds are synthesized separately and then linked together using appropriate coupling chemistries. For example, a benzimidazole-containing fragment could be linked to another heterocyclic system via a flexible or rigid linker to create a multi-scaffold molecule with potentially novel properties.
Structure-Property Relationship Studies in Designed Analogues (Focus on structural or electronic properties, not biological outcomes)
The systematic modification of the this compound structure allows for the investigation of structure-property relationships. By correlating changes in the molecular structure with changes in its structural and electronic properties, a deeper understanding of the molecule's behavior can be gained.
Substituents on the benzimidazole ring can significantly influence the electronic properties of the molecule. Electron-donating groups will generally increase the electron density of the aromatic system, while electron-withdrawing groups will decrease it. These changes can be quantified by measuring parameters such as the molecule's redox potential or by using computational methods to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For example, studies on other substituted benzimidazoles have shown that the introduction of strongly electron-withdrawing groups like a nitro group can significantly alter the electronic properties nih.gov.
Q & A
Q. What are the standard synthetic routes for preparing 2-ethyl-5-phenyl-1H-benzo[d]imidazole derivatives?
The synthesis typically involves refluxing substituted aryl compounds with o-phenylenediamine in the presence of ammonia or sodium hydroxide. For example, a mixture of substituted aryl (36 mmol) and o-phenylenediamine (12 mmol) is refluxed in a water bath with ammonia (10 mL), followed by alkaline workup and recrystallization . Variations in substituents (e.g., halogen, nitro, or methyl groups) require adjustments in reaction time and stoichiometry to optimize yields .
Q. How is the purity and structural integrity of synthesized derivatives verified?
Thin-layer chromatography (TLC) with chloroform:methanol (6:1 v/v) is used to monitor reaction progress . Final products are characterized via melting point determination, FTIR (e.g., C=N stretching at ~1600 cm⁻¹), and NMR (¹H and ¹³C) spectroscopy. For instance, 5-chloro-6-nitro derivatives show distinct NO₂ peaks at 1550 and 1348 cm⁻¹ in FTIR and aromatic proton signals at δ 8.35–8.28 ppm in ¹H NMR .
Q. What computational tools are employed for preliminary molecular docking studies?
In-silico docking against targets like EGFR or TRPV1 utilizes software such as AutoDock Vina. Ligand structures are optimized using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level, and binding affinities (e.g., ΔG values) are calculated to prioritize compounds for in-vitro testing .
Advanced Research Questions
Q. How do substituents at the 5-position of the benzimidazole core influence biological activity?
Substituents like bromo or nitro groups enhance antibacterial activity by increasing electrophilicity and improving interactions with bacterial enzymes. For example, 4-bromo-5-chloro derivatives exhibit significant activity against S. aureus (MIC: 8 µg/mL) due to enhanced halogen bonding with target proteins . Conversely, bulky groups (e.g., trifluoromethyl) improve TRPV1 antagonism by enhancing hydrophobic interactions in the receptor’s vanilloid-binding pocket .
Q. What challenges arise in resolving crystal structures of halogenated benzimidazoles?
Halogen atoms (e.g., Br, Cl) introduce disorder in crystal lattices, complicating refinement. Single-crystal X-ray diffraction (SCXRD) with SHELXL or OLEX2 is used, but high thermal motion parameters (e.g., Ueq > 0.05 Ų) may require twinning corrections or multi-solution approaches . Planarity deviations in naphthalene-substituted derivatives (e.g., dihedral angles >60°) further necessitate rigorous validation using Mercury’s packing similarity tools .
Q. How can QSAR models optimize ADMET properties of benzimidazole derivatives?
Quantitative Structure-Activity Relationship (QSAR) models trained on descriptors like logP, polar surface area, and H-bond donor/acceptor counts predict bioavailability and toxicity. For example, derivatives with logP >3.5 show poor aqueous solubility but improved blood-brain barrier penetration, requiring trade-offs in lead optimization . Random Forest Regression (RFR) models further prioritize substituents that reduce hepatotoxicity (e.g., replacing nitro with cyano groups) .
Q. What strategies mitigate conflicting spectral data in structural elucidation?
Discrepancies between experimental and theoretical NMR/IR spectra are resolved via hybrid methods. For example, DFT-calculated ¹H NMR shifts (e.g., using Gaussian 09) are compared to experimental data, with deviations >0.5 ppm prompting re-evaluation of tautomeric forms or solvent effects . Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Q. How do reaction conditions affect regioselectivity in benzimidazole synthesis?
Base-promoted cyclization (e.g., NaOH vs. NH₃) influences regioselectivity. Ammonia favors 1H-benzimidazole formation via N-alkylation, while NaOH may lead to 3H-tautomers. Solvent polarity (e.g., DMF vs. ethanol) and temperature (80–120°C) further modulate product distribution, as shown in SiO₂-catalyzed reactions where acidic sites direct aryl group orientation .
Methodological Notes
- Crystallography : Use SHELXTL for refinement and Mercury for void analysis (threshold: 1.2 Å probe radius) to detect packing defects .
- Docking : Set grid box dimensions to 40×40×40 ų centered on the active site (e.g., EGFR ATP-binding pocket) .
- Synthesis : For air-sensitive intermediates, employ Schlenk techniques with argon purging to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
